molecular formula C17H17N3O2S2 B7637533 N-[4-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide

N-[4-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide

Cat. No. B7637533
M. Wt: 359.5 g/mol
InChI Key: SVORSYROLXKHBY-UHFFFAOYSA-N
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Description

N-[4-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide, also known as MTA, is a potent inhibitor of methylthioadenosine phosphorylase (MTAP). MTAP is an enzyme that plays a crucial role in the metabolism of adenine and methionine. The inhibition of MTAP by MTA has been shown to have promising applications in cancer therapy and other diseases.

Mechanism of Action

N-[4-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide inhibits the activity of N-[4-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamideP, which leads to the accumulation of its substrate, methylthioadenosine (this compound). The accumulation of this compound has been shown to have antiproliferative effects on cancer cells. This compound also activates the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism and cell growth.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis. This compound has also been shown to modulate the immune response, which may contribute to its potential use in treating autoimmune diseases.

Advantages and Limitations for Lab Experiments

N-[4-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide is a potent inhibitor of N-[4-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamideP, which makes it a valuable tool for studying the role of N-[4-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamideP in cellular metabolism and disease. However, the use of this compound in lab experiments is limited by its low solubility in water and its instability in aqueous solutions.

Future Directions

Future research on N-[4-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide should focus on improving its solubility and stability in aqueous solutions. It should also investigate the potential use of this compound in combination with other anticancer agents to enhance its therapeutic efficacy. Furthermore, the role of this compound in regulating immune function and its potential use in treating autoimmune diseases should be further explored.

Synthesis Methods

The synthesis of N-[4-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide involves the reaction of 2-amino-3-methylthiophene with 2-bromoacetophenone to form 2-(3-methylthiophen-2-yl)-1-(2-bromo-phenyl)ethanone. This intermediate is then reacted with 4-aminobenzenesulfonamide to form this compound. The overall yield of the synthesis is approximately 30%.

Scientific Research Applications

N-[4-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer activity in various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been investigated for its potential use in treating autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.

properties

IUPAC Name

N-[4-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2/c1-12-4-3-5-15(10-12)18-17-19-16(11-23-17)13-6-8-14(9-7-13)20-24(2,21)22/h3-11,20H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVORSYROLXKHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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